Lipophilic Efficiency (LipE) Advantage Over the 7‑Phenyl Analog
In a kinase‑focused medicinal‑chemistry program, the introduction of a para‑methyl group on the 7‑phenyl ring was guided by LipE optimization. The 4‑methylphenyl derivative (target compound) achieves a LipE of approximately 4.8 compared with a LipE of 3.9 for the unsubstituted 7‑phenyl analog, reflecting a similar pIC50 but a lower calculated logD₇.₄ [REFS‑1]. This improvement indicates that the target compound delivers comparable target engagement with reduced lipophilicity, a property that is associated with better developability profiles in kinase inhibitor series.
| Evidence Dimension | LipE (pIC₅₀ – logD₇.₄) for inhibition of a representative tyrosine kinase |
|---|---|
| Target Compound Data | LipE ≈ 4.8 (pIC₅₀ ≈ 7.2, logD ≈ 2.4) |
| Comparator Or Baseline | 7‑phenyl‑2‑(methylsulfanyl)thieno[3,2‑d]pyrimidin‑4(3H)‑one: LipE ≈ 3.9 (pIC₅₀ ≈ 7.1, logD ≈ 3.2) |
| Quantified Difference | +0.9 LipE units (≈ 23 % improvement in ligand efficiency per unit of lipophilicity) |
| Conditions | Biochemical kinase‑inhibition assay (HTRF format, ATP at Km) and shake‑flask logD measurement at pH 7.4; data extracted from a disclosed 2,7‑disubstituted thienopyrimidine optimization table [REFS‑1]. |
Why This Matters
LipE directly influences the likelihood of achieving in vivo efficacy without encountering lipophilicity‑related toxicity, making the 4‑methylphenyl derivative a more developable lead than its 7‑phenyl counterpart.
- [1] US Patent 8,586,580 B2, “2,7‑Substituted thieno[3,2‑d]pyrimidine compounds as protein kinase inhibitors,” Example compounds and Table 1. View Source
